molecular formula C13H10BrClN2O2 B5684751 5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B5684751
M. Wt: 341.59 g/mol
InChI Key: AOLKXWKPFHQLTG-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H9BrClN2O2 It is a member of the pyridine carboxamide family, characterized by the presence of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the carboxamide group.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antitumor Potential

Research has indicated that compounds structurally related to 5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide may inhibit tumor growth by disrupting key protein-protein interactions involved in oncogenesis. For instance, studies targeting the MYC oncogene have demonstrated that small molecules can effectively inhibit its interaction with chromatin cofactors, potentially leading to new cancer therapies .

Anti-inflammatory Effects

Pyridine derivatives have been investigated for their anti-inflammatory properties. The presence of halogens and methoxy groups in the structure may contribute to modulating inflammatory pathways, making these compounds candidates for further exploration in treating inflammatory diseases .

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier (BBB) suggests potential applications in neuropharmacology. For example, derivatives have been developed as negative allosteric modulators targeting metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders . This highlights the compound's versatility in addressing central nervous system conditions.

High-throughput Screening

A high-throughput screening campaign identified several inhibitors related to this chemical scaffold that effectively disrupted MYC-WDR5 interactions in vitro, showcasing their potential as lead compounds for tumor treatment .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the halogen substituents significantly affect binding affinity and biological activity. For instance, removing or altering the bromine atom resulted in a loss of activity, emphasizing the importance of specific functional groups for maintaining potency against target proteins .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
  • 3-bromo-N-[4-chloro-2-methyl-6-(methylamino)carbonyl]phenyl-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Uniqueness

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The compound can be synthesized through palladium-catalyzed Suzuki cross-coupling reactions involving 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. This method allows for the efficient formation of novel pyridine derivatives with diverse substituents, enhancing their biological activity profiles .

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas:

1. Antitumor Activity

Pyridine derivatives, including the compound , have shown significant anti-tumor properties. Research indicates that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the pyridine structure can enhance its antibacterial efficacy, making it a candidate for further development as an antibiotic agent .

3. Neuroprotective Effects

Recent investigations suggest that certain pyridine derivatives may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which may improve cognitive function .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells and enhanced neuroprotective effects .
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are crucial for cell survival and function .

Case Studies

Several case studies have documented the effects of pyridine derivatives similar to this compound:

  • Antitumor Efficacy : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Testing : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating strong antibacterial potential.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis
AntimicrobialInhibition against Gram-positive/negative bacteria
NeuroprotectiveAChE inhibition leading to cognitive enhancement

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c1-19-12-3-2-10(5-11(12)15)17-13(18)8-4-9(14)7-16-6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLKXWKPFHQLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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